

Mitochondrial Targeting by d-KLA Peptide: A Technical Guide

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Compound of Interest		
Compound Name:	d-KLA Peptide	
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Abstract

The **d-KLA peptide**, a cationic amphipathic peptide composed of D-amino acids, represents a promising strategy in targeted cancer therapy. Its unique ability to selectively disrupt the anionic mitochondrial membranes of cancer cells, while sparing the zwitterionic plasma membranes of normal eukaryotic cells, triggers a cascade of apoptotic events. This technical guide provides an in-depth overview of the **d-KLA peptide**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study and application. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of this potent pro-apoptotic agent.

Introduction

The **d-KLA peptide**, with the sequence (KLAKLAK)2, is a synthetic pro-apoptotic agent designed to be resistant to proteolysis due to its composition of D-amino acids.[1] Its amphipathic α-helical structure allows it to interact with and disrupt biological membranes.[2][3] The primary intracellular target of d-KLA is the mitochondrion.[4][5] Upon internalization into a cancer cell, d-KLA selectively permeabilizes the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][5][6] To overcome its inherent lack of cell-penetrating ability, d-KLA is often conjugated with cell-penetrating peptides (CPPs) or tumor-targeting ligands to enhance its delivery and specificity.[3][7][8]





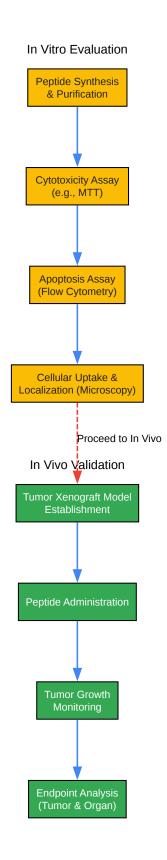
Mechanism of Action: Mitochondrial Disruption and Apoptosis

The core mechanism of d-KLA's anticancer activity revolves around its ability to induce mitochondria-dependent apoptosis.[2] Once delivered into the cytoplasm of a cancer cell, the cationic nature of d-KLA drives its accumulation at the negatively charged mitochondrial membrane.[9] The peptide then inserts into the membrane, disrupting its integrity.[1][4] This disruption leads to the dissipation of the mitochondrial membrane potential and the release of key apoptotic signaling molecules, including cytochrome c, into the cytosol.[3][5] Cytosolic cytochrome c triggers the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of essential cellular proteins, such as PARP, and the execution of apoptosis.[4][6]









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